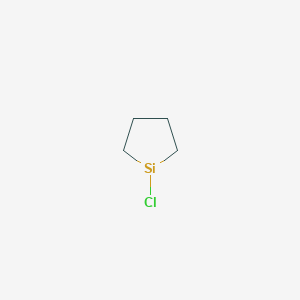
CID 13570243
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-silacyclopentan-1-ylradical is a unique organosilicon compound characterized by a five-membered ring structure containing silicon and chlorine atoms
Preparation Methods
The synthesis of 1-Chloro-1-silacyclopentan-1-ylradical typically involves the reaction of silacyclopentane with chlorine under controlled conditions. The process requires precise temperature and pressure settings to ensure the formation of the desired radical without unwanted side reactions. Industrial production methods may involve the use of specialized reactors and catalysts to optimize yield and purity.
Chemical Reactions Analysis
1-Chloro-1-silacyclopentan-1-ylradical undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using reagents like hydrogen peroxide or molecular oxygen.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of silacyclopentane derivatives.
Substitution: Halogen exchange reactions can occur, where the chlorine atom is replaced by other halogens or functional groups using reagents like sodium iodide or potassium fluoride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions include various substituted silacyclopentanes and silacyclopentane oxides.
Scientific Research Applications
1-Chloro-1-silacyclopentan-1-ylradical has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in radical polymerization reactions.
Biology: The compound’s unique reactivity makes it a valuable tool in studying biological radical processes and enzyme mechanisms.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is utilized in the production of advanced materials, including silicon-based polymers and coatings.
Mechanism of Action
The mechanism by which 1-Chloro-1-silacyclopentan-1-ylradical exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. These interactions often occur through radical pathways, where the compound donates or accepts electrons to form new chemical bonds. The molecular targets and pathways involved include organic substrates, enzymes, and other reactive species.
Comparison with Similar Compounds
1-Chloro-1-silacyclopentan-1-ylradical can be compared to other similar compounds, such as:
Silacyclopentane: Lacks the chlorine atom and has different reactivity.
1,1-Dichloro-1-silacyclopentane: Contains two chlorine atoms, leading to different chemical properties and applications.
Cyclopentane: A hydrocarbon analog without silicon, showing significantly different reactivity and applications.
The uniqueness of 1-Chloro-1-silacyclopentan-1-ylradical lies in its combination of silicon and chlorine within a cyclic structure, providing distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C4H8ClSi |
|---|---|
Molecular Weight |
119.64 g/mol |
InChI |
InChI=1S/C4H8ClSi/c5-6-3-1-2-4-6/h1-4H2 |
InChI Key |
YVEFLRYDKKCYIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[Si](C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















